molecular formula C13H12BrNO4S B12498622 methyl 8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide

methyl 8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide

Cat. No.: B12498622
M. Wt: 358.21 g/mol
InChI Key: VXRGDRFAFXUIQI-UHFFFAOYSA-N
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Description

Methyl 12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7400(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate is a complex organic compound with a unique structure This compound is characterized by its tricyclic framework, which includes a sulfur atom and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the core tricyclic structure. The introduction of the bromine atom can be achieved through bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The incorporation of the sulfur atom and the formation of the dioxo groups may involve oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. Purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Methyl 12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions involving sulfur and bromine-containing compounds.

    Industry: Used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of methyl 12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate involves its interaction with molecular targets and pathways. The presence of the bromine and sulfur atoms allows the compound to participate in various chemical reactions, such as halogen bonding and thiol-disulfide exchange. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carboxylate is unique due to the presence of the bromine atom and the specific arrangement of the tricyclic structure. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H12BrNO4S

Molecular Weight

358.21 g/mol

IUPAC Name

methyl 8-bromo-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate

InChI

InChI=1S/C13H12BrNO4S/c1-19-13(16)12-9-3-2-6-15(9)10-7-8(14)4-5-11(10)20(12,17)18/h4-5,7H,2-3,6H2,1H3

InChI Key

VXRGDRFAFXUIQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCN2C3=C(S1(=O)=O)C=CC(=C3)Br

Origin of Product

United States

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